molecular formula C7H16O B1630902 (R)-(-)-2-Heptanol CAS No. 6033-24-5

(R)-(-)-2-Heptanol

Cat. No. B1630902
CAS RN: 6033-24-5
M. Wt: 116.2 g/mol
InChI Key: CETWDUZRCINIHU-SSDOTTSWSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

1. Rheological and Dielectric Studies

(R)-(-)-2-Heptanol and its derivatives have been studied for their unique relaxational behavior in liquids. For example, 5-methyl-3-heptanol, a related compound, has been analyzed using rheology and dielectric spectroscopy, revealing behaviors intermediate between alcohols with large and small Debye processes. This study provides insights into the supramolecular dynamics in monohydroxy alcohols (Gainaru et al., 2014).

2. Impact on Diesel Engine Emissions

Research on the effects of various compounds, including heptanol derivatives, on diesel engine emissions has been conducted. For instance, blends of heptane and toluene containing heptanol were tested, highlighting the impact of such compounds on smoke, NOx, and unburned hydrocarbon emissions. This study is crucial for understanding the role of different alcohols in emission control (Xiao et al., 2000).

3. Biocatalysis and Biotransformation

(R)-(-)-2-Heptanol's enantiomers have been utilized in biocatalytic processes. For instance, a study demonstrated the oxidation of a mixture of (S)- and (R)-2-heptanol to 2-heptanone using Saccharomyces cerevisiae, highlighting its potential in biotransformation applications (Cappaert & Larroche, 2004).

4. Microstructure Evolution in Solutions

The effects of heptanol derivatives on the microstructure evolution in solutions have been explored. Research involving primary, secondary, and tertiary heptanols has shown their impact on the microstructure transitions in micellar solutions, significant for understanding surfactant-based systems (Kim et al., 1997).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting future research directions. It could be based on the current applications of the compound, limitations in its synthesis or use, or unexplored potential uses.


properties

IUPAC Name

(2R)-heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETWDUZRCINIHU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2-Heptanol

CAS RN

6033-24-5
Record name 2-Heptanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptanol, (R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEPTANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96RWD50O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
L Cappaert, C Larroche - Biocatalysis and Biotransformation, 2004 - Taylor & Francis
The ability of dehydrated baker's yeast (Sigma, type II) to carry out oxidation reactions was investigated using a mixture of (S)- and (R)-enantiomers of 2-heptanol operated in a biphasic …
Number of citations: 11 www.tandfonline.com
JM Brand, DL Cruden, AJ Markovetz - Journal of chemical ecology, 1987 - Springer
Certain insects produce 2-heptanol or 3-octanol in various glandular secretions and recent studies have shown that the 3-octanol of two different genera of ants (Crematogaster …
Number of citations: 2 link.springer.com
D Alavez-Rosas, D Sánchez-Guillén, EA Malo… - Apidologie, 2019 - Springer
Timely defence response is critical in any highly social bee species. Chemical signalling is closely linked to this behaviour, and several pheromones have been discovered. In this work, …
Number of citations: 12 link.springer.com
RN Patel, A Banerjee, V Nanduri… - Journal of the …, 2000 - Wiley Online Library
Chiral intermediates S‐(+)‐2‐pentanol and S‐(+)‐2‐heptanol were prepared by a lipase‐catalyzed enzymatic resolution proces. Among various lipases evaluated for the …
Number of citations: 63 aocs.onlinelibrary.wiley.com
WJ Connick, JM Bradow, MG Legendre, SL Vail… - Journal of chemical …, 1987 - Springer
Allelopathic volatiles associated with the weed Palmer amaranth (Amaranthus palmeri S. Wats.; AMAPA) were trapped on Tenax GC, thermally desorbed, and identified by gas …
Number of citations: 54 link.springer.com
YB Tewari, MM Schantz, KW Phinney… - The Journal of Chemical …, 2005 - Elsevier
Equilibrium constants K have been measured for the reactions (2-alkanone+2-propanol=2-alkanol+acetone), where 2-alkanone=2-butanone, 2-pentanone, 2-hexanone, 2-heptanone, …
Number of citations: 10 www.sciencedirect.com
H Wallis - hal.science
Online resource 3. Behavioural responses of Melipona solani workers to two different concentrations of mandibular extract and sy Page 1 Online resource 3. Behavioural responses of …
Number of citations: 0 hal.science
ZX Zheng, JM Lin, WH Chan, AWM Lee… - …, 2004 - Wiley Online Library
A novel chiral microemulsion, which involved the use of chiral alcohols as cosurfactants, was demonstrated for the enantiomeric separation of a number of pharmaceutical drugs in …
F Molinari, L Mantegazza, R Villa… - Journal of fermentation and …, 1998 - Elsevier
A method based on the use of whole lyophilized microbial cells has been developed for resolution of 2-alkanols. Firstly, the esterification of racemic 2-octanol with butyric acid was …
Number of citations: 15 www.sciencedirect.com
K Kondo, K Kan, Y Tanada, M Bando… - Journal of medicinal …, 2002 - ACS Publications
The synthesis and evaluation of both the (R)- and (S)-enantioisomers about the 5-position on a tetrahydro-1H-1-benzazepine derivative were described. The absolute configuration of …
Number of citations: 65 pubs.acs.org

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